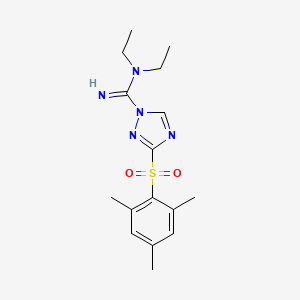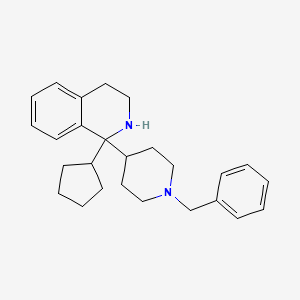
1-(1-Benzylpiperidin-4-yl)-1-cyclopentyl-1,2,3,4-tetrahydroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Benzylpiperidin-4-yl)-1-cyclopentyl-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by its unique structure, which includes a benzylpiperidine moiety and a cyclopentyl-tetrahydroisoquinoline framework
Vorbereitungsmethoden
The synthesis of 1-(1-Benzylpiperidin-4-yl)-1-cyclopentyl-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Benzylpiperidine Moiety: This step involves the reaction of benzyl chloride with piperidine in the presence of a base such as sodium hydroxide to form 1-benzylpiperidine.
Cyclization: The next step involves the cyclization of 1-benzylpiperidine with cyclopentanone under acidic conditions to form the cyclopentyl-tetrahydroisoquinoline framework.
Final Assembly: The final step involves the coupling of the benzylpiperidine moiety with the cyclopentyl-tetrahydroisoquinoline framework using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, including the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
1-(1-Benzylpiperidin-4-yl)-1-cyclopentyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperidine moieties using reagents such as sodium hydride and alkyl halides.
Hydrolysis: Acidic or basic hydrolysis can lead to the cleavage of specific bonds, forming smaller fragments.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound has been investigated for its potential as a biochemical probe to study receptor-ligand interactions.
Medicine: It shows promise as a lead compound in the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Industry: It can be used in the development of new materials with specific properties, such as polymers and catalysts.
Wirkmechanismus
The mechanism of action of 1-(1-Benzylpiperidin-4-yl)-1-cyclopentyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Vergleich Mit ähnlichen Verbindungen
1-(1-Benzylpiperidin-4-yl)-1-cyclopentyl-1,2,3,4-tetrahydroisoquinoline can be compared with other similar compounds, such as:
1-Benzylpiperidin-4-ylideneacetohydrazide: This compound has a similar benzylpiperidine moiety but differs in its hydrazide functional group.
1-Benzyl-4-(5,6-dimethoxy-1-indanon-2-yl)methylpiperidine: This compound contains a benzylpiperidine moiety and an indanone framework, making it structurally similar but functionally different.
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C26H34N2 |
|---|---|
Molekulargewicht |
374.6 g/mol |
IUPAC-Name |
1-(1-benzylpiperidin-4-yl)-1-cyclopentyl-3,4-dihydro-2H-isoquinoline |
InChI |
InChI=1S/C26H34N2/c1-2-8-21(9-3-1)20-28-18-15-24(16-19-28)26(23-11-5-6-12-23)25-13-7-4-10-22(25)14-17-27-26/h1-4,7-10,13,23-24,27H,5-6,11-12,14-20H2 |
InChI-Schlüssel |
KPDOPSNYKNQJKW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)C2(C3=CC=CC=C3CCN2)C4CCN(CC4)CC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


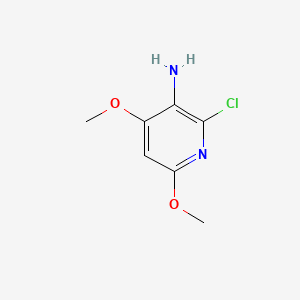
![(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)[3-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]methanone](/img/structure/B13916787.png)
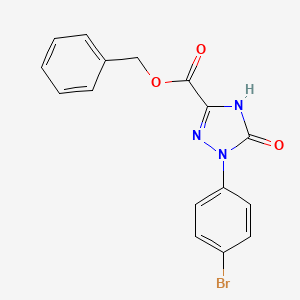
![Ethyl 5-chloro-8-iodo-imidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B13916799.png)
![benzyl N-(2-azaspiro[3.3]heptan-7-yl)carbamate;2,2,2-trifluoroacetic acid](/img/structure/B13916813.png)


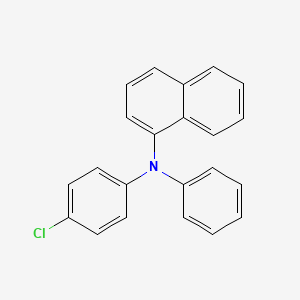
![5,15,15-Trimethyl-3,8-dioxatetracyclo[8.8.0.02,6.011,16]octadeca-1(10),2(6),11(16),17-tetraene-7,9-dione](/img/structure/B13916844.png)
